![molecular formula C10H13FO3 B596977 3-Fluoro-2-(2-methoxyethoxy)anisole CAS No. 1352318-45-6](/img/structure/B596977.png)
3-Fluoro-2-(2-methoxyethoxy)anisole
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Overview
Description
“3-Fluoro-2-(2-methoxyethoxy)anisole” is a chemical compound with the CAS Number: 1352318-45-6 and a molecular weight of 200.21 . Its IUPAC name is 1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “3-Fluoro-2-(2-methoxyethoxy)anisole” is C10H13FO3 . The Inchi Code is 1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 200.21 . More detailed physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.Scientific Research Applications
Organic Electrosynthesis
Recent studies have highlighted the role of fluoride ion-mediated anodic methoxylation in synthetic chemistry, particularly in the electrosynthesis of fluoroalkyl sulfides and sulfur-containing heterocycles. This method has been applied to create CF3-containing compounds and perform intramolecular carbon-carbon coupling to form derivatives with potential applications in medicinal chemistry and materials science (Fuchigami & Inagi, 2020).
Catalytic Hydrodeoxygenation
The catalytic hydrodeoxygenation (HDO) of anisole, a methoxy-rich lignin model compound, has been extensively studied to understand the mechanism for removing OCH3 groups. This research is relevant for the development of biofuels and chemicals from lignin-derived feedstocks. Nickel-containing catalysts have shown significant promise in efficiently removing oxygen-containing functional groups from anisole (Jin et al., 2014).
Synthesis and Surface Properties
Research on the synthesis of fluorinated compounds and their surface properties has been conducted, focusing on the effects of fluorination on physicochemical and pharmacokinetic properties. This includes studies on anisole and fluoroanisoles, which provide insights into the impact of fluorination on compound behavior, potentially applicable to designing materials and drugs with improved properties (Xing et al., 2015).
Electrophilic Substitution and Meta Acylation
A method for the meta acylation of anisole and its derivatives has been described, showcasing a pathway for functionalizing compounds in positions that are typically challenging to access. This technique could be relevant for modifying the structure of 3-Fluoro-2-(2-methoxyethoxy)anisole for various scientific applications (Bennetau et al., 1994).
Anaerobic O-demethylations
Studies on the anaerobic O-demethylation activities of enzymes from Sporomusa ovata have shed light on the biochemical processes involved in breaking down methoxy groups under anaerobic conditions. This research could provide a biochemical perspective on modifying or degrading compounds like 3-Fluoro-2-(2-methoxyethoxy)anisole in environmental or biological systems (Stupperich et al., 1996).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-fluoro-3-methoxy-2-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3/c1-12-6-7-14-10-8(11)4-3-5-9(10)13-2/h3-5H,6-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERNQMOHLHAQLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718419 |
Source
|
Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(2-methoxyethoxy)anisole | |
CAS RN |
1352318-45-6 |
Source
|
Record name | 1-Fluoro-3-methoxy-2-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80718419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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